molecular formula C20H27FN6O3S B11138389 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

Cat. No.: B11138389
M. Wt: 450.5 g/mol
InChI Key: IGUZFMSORYEJSH-UHFFFAOYSA-N
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Description

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a tetrazole moiety, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .

Mechanism of Action

The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications .

Properties

Molecular Formula

C20H27FN6O3S

Molecular Weight

450.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone

InChI

InChI=1S/C20H27FN6O3S/c21-17-4-6-18(7-5-17)31(29,30)27-12-10-25(11-13-27)19(28)14-20(8-2-1-3-9-20)15-26-16-22-23-24-26/h4-7,16H,1-3,8-15H2

InChI Key

IGUZFMSORYEJSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)CN4C=NN=N4

Origin of Product

United States

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